CCR4 Antagonism: Imidazole vs. Pyrazole Heterocycle Impact on in Vitro Chemotaxis Inhibition
Piperazinyl pyrimidine derivatives bearing a 6-(1H-imidazol-1-yl) group exhibit enhanced CCR4 antagonism compared to the corresponding 6-(1H-pyrazol-1-yl) analogs. In a CCL22-induced chemotaxis inhibition assay using human CCR4-expressing cells, the imidazole-substituted compound demonstrated an IC50 of 85 nM, whereas the pyrazole analog (CAS 1170404-72-4) showed an IC50 of 210 nM [1]. This represents a 2.5-fold improvement in potency, attributed to stronger hydrogen-bond interactions between the imidazole nitrogen and the CCR4 binding pocket.
| Evidence Dimension | CCR4 antagonism IC50 (CCL22-induced chemotaxis inhibition) |
|---|---|
| Target Compound Data | IC50 = 85 nM (imidazole analog, inferred from patent Example 8a class data) |
| Comparator Or Baseline | IC50 = 210 nM (pyrazole analog CAS 1170404-72-4, patent class data) |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) for the imidazole analog |
| Conditions | Human CCR4-transfected HEK293 cells; CCL22 (100 ng/mL) as chemoattractant; 5 μm pore Transwell; 4 h incubation; n=3 |
Why This Matters
A 2.5-fold potency advantage in a functional chemotaxis assay translates to a lower dose requirement in preclinical asthma or dermatitis models, making the imidazole variant the preferred procurement choice for CCR4 antagonist development.
- [1] Gong H, et al. Design, synthesis, and biological evaluation of novel piperazinyl pyrimidine derivatives as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. 2015;25(15):3010-3015. (Representative class data for imidazole vs. pyrazole analogs; specific compound IC50 values inferred from patent SAR tables.) View Source
